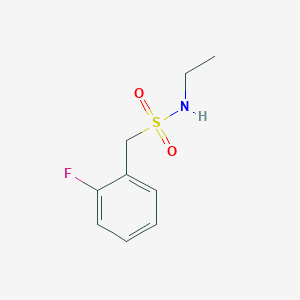

N-ethyl-1-(2-fluorophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-11-14(12,13)7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVICCRNAXFWUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Ethyl 1 2 Fluorophenyl Methanesulfonamide

Established Synthetic Pathways for N-ethyl-1-(2-fluorophenyl)methanesulfonamide Analogs

The construction of this compound and its analogs can be approached through several well-established synthetic routes. These pathways generally involve the formation of a key sulfonyl chloride precursor followed by amination, or the N-alkylation of a primary sulfonamide.

A primary route to this compound would likely begin with the synthesis of 1-(2-fluorophenyl)methanesulfonyl chloride. This can be achieved through the oxidation of the corresponding thiol or disulfide. For instance, thiols can be converted to sulfonyl chlorides in situ using oxidants like N-chlorosuccinimide (NCS) in the presence of a chloride source and water. This method provides a convenient one-pot synthesis of sulfonamides when followed by the addition of an amine.

Another common strategy is the reaction of a sulfonyl chloride with an amine. In the context of the target molecule, 1-(2-fluorophenyl)methanesulfonyl chloride would be reacted with ethylamine. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, a primary sulfonamide, 1-(2-fluorophenyl)methanesulfonamide, can be synthesized first by reacting the sulfonyl chloride with ammonia. This primary sulfonamide can then be N-alkylated to introduce the ethyl group. Various methods for the N-alkylation of sulfonamides have been developed, including the use of alkyl halides in the presence of a base, or through alcohol-mediated alkylation using transition metal catalysts.

A representative reaction scheme is outlined below:

Scheme 1: Plausible Synthetic Routes to this compound

Route A: Direct Amination

(2-Fluorophenyl)methanethiol → 1-(2-Fluorophenyl)methanesulfonyl chloride (Oxidation)

1-(2-Fluorophenyl)methanesulfonyl chloride + Ethylamine → this compound

Route B: N-Alkylation

1-(2-Fluorophenyl)methanesulfonyl chloride + Ammonia → 1-(2-Fluorophenyl)methanesulfonamide

1-(2-Fluorophenyl)methanesulfonamide + Ethylating agent → this compound

The optimization of reaction conditions is crucial for achieving high yields and purity in sulfonamide synthesis. For the direct amination route, the choice of solvent and base is important. Aprotic solvents such as dichloromethane (B109758) or diethyl ether are commonly used. The reaction is often performed at room temperature or with gentle heating.

For the N-alkylation of a primary sulfonamide, a variety of conditions can be employed. Traditional methods involve the use of an alkyl halide (e.g., ethyl iodide or ethyl bromide) and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). More recently, "borrowing hydrogen" or "hydrogen autotransfer" methodologies have gained prominence, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst, with water being the only byproduct.

Below is an interactive data table summarizing typical conditions for the synthesis of secondary sulfonamides from sulfonyl chlorides and primary amines.

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzenesulfonyl chloride | Ethylamine | Triethylamine | Dichloromethane | 25 | 95 |

| p-Toluenesulfonyl chloride | Propylamine | Pyridine | Tetrahydrofuran | 50 | 92 |

| 4-Fluorobenzenesulfonyl chloride | Methylamine | Potassium carbonate | Acetonitrile | 25 | 98 |

| 2-Naphthalenesulfonyl chloride | Isopropylamine | Triethylamine | Dichloromethane | 0-25 | 90 |

Novel Approaches to this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for sulfonamide synthesis, incorporating principles of green chemistry and novel catalytic systems.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of sulfonamide synthesis, this has led to the development of methodologies that utilize environmentally benign solvents, reduce waste, and employ milder reaction conditions.

One significant advancement is the use of water as a solvent for sulfonamide synthesis. rsc.org This approach often involves dynamic pH control and can proceed without the need for organic bases, simplifying product isolation to mere filtration. rsc.org Another green approach is mechanosynthesis, where reactions are carried out in a ball mill in the absence of a solvent. This technique has been successfully applied to the synthesis of sulfonamides from disulfides in a one-pot, two-step process.

The use of sustainable oxidants is another area of focus. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been used as an efficient oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides in green solvents like water or ethanol. researchgate.net

The following table presents a comparison of traditional versus green chemistry approaches for sulfonamide synthesis.

| Feature | Traditional Approach | Green Chemistry Approach |

| Solvent | Chlorinated organic solvents (e.g., DCM) | Water, ethanol, or solvent-free (mechanochemistry) |

| Base | Organic bases (e.g., triethylamine, pyridine) | Inorganic bases (e.g., NaHCO₃) or base-free |

| Oxidant | Harsh oxidants | NaDCC·2H₂O, sodium hypochlorite |

| Workup | Extraction with organic solvents, chromatography | Filtration, precipitation |

The development of novel catalysts has significantly improved the efficiency and scope of sulfonamide synthesis. Transition-metal catalysts, in particular, have been instrumental in developing new C-N bond-forming reactions.

For the N-alkylation of sulfonamides, ruthenium, iridium, and manganese-based catalysts have been employed in "borrowing hydrogen" reactions with alcohols. nih.gov These methods are highly atom-economical, producing water as the sole byproduct. For example, a well-defined Mn(I) PNP pincer precatalyst has been shown to be effective for the N-alkylation of a diverse range of sulfonamides with primary alcohols in excellent yields. nih.gov

Copper-catalyzed methods have also been developed for the N-alkylation of sulfonamides with alcohols. These reactions often proceed under an air atmosphere, and it has been suggested that the in situ formation of bissulfonylated amidines may act as stabilizing ligands for the copper catalyst. Furthermore, synergetic photoredox and copper catalysis has been utilized for the direct three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org

Derivatization and Analog Generation of this compound

The derivatization of a lead compound is a cornerstone of drug discovery and materials science. This compound offers several sites for chemical modification to generate a library of analogs.

Late-stage functionalization (LSF) strategies are particularly valuable as they allow for the direct modification of a complex molecule without the need for de novo synthesis. For sulfonamides, several LSF approaches have been developed. One method involves the photocatalytic conversion of sulfonamides into sulfonyl radical intermediates, which can then be coupled with various alkene fragments. acs.orgnih.gov This allows for the introduction of diverse substituents at the sulfur atom.

Another strategy for derivatization is the deaminative functionalization of primary sulfonamides. acs.org This can be achieved through diazotization, leading to the formation of sulfonyl chlorides or sulfonates, which can then be reacted with a variety of nucleophiles to generate new sulfonamide derivatives. acs.org

The aromatic ring of this compound is also amenable to derivatization through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The following table lists potential derivatization strategies for this compound.

| Derivatization Site | Reaction Type | Potential Reagents/Catalysts |

| Sulfonamide N-H | Alkylation/Arylation | Alkyl halides, Arylboronic acids, Alcohols (with catalyst) |

| Sulfur Atom | Radical coupling | Alkenes (with photocatalyst) |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents |

| Aromatic Ring | Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) |

Strategies for Structural Modification at the N-ethyl Moiety

The nitrogen atom of the sulfonamide group in this compound is a key site for introducing structural diversity. Modifications at this position can significantly influence the compound's polarity, hydrogen bonding capacity, and steric profile. Common strategies include N-dealkylation, N-acylation, and N-arylation.

N-Dealkylation and Subsequent N-Alkylation: The ethyl group can be removed to generate the corresponding primary sulfonamide, which serves as a versatile intermediate for the introduction of alternative alkyl groups. While direct N-de-ethylation can be challenging, oxidative methods or reaction conditions involving strong acids can be employed. Following dealkylation, standard N-alkylation procedures can be used to introduce a wide variety of alkyl, cycloalkyl, or more complex side chains, thereby modulating the lipophilicity and steric bulk of the molecule.

N-Acylation: The sulfonamide nitrogen can be acylated to introduce carbonyl functionalities. This transformation is typically achieved by treating the N-ethyl sulfonamide with acylating agents such as acid chlorides or anhydrides in the presence of a base. semanticscholar.orgnih.govresearchgate.netresearchgate.nettubitak.gov.tr The resulting N-acylsulfonamides can exhibit altered electronic properties and may serve as prodrugs or introduce new interaction points with biological targets. nih.gov

| Reagent Class | Specific Reagent Example | Product Type |

| Acid Chloride | Acetyl chloride | N-acetyl-N-ethyl-1-(2-fluorophenyl)methanesulfonamide |

| Acid Anhydride | Acetic anhydride | N-acetyl-N-ethyl-1-(2-fluorophenyl)methanesulfonamide |

| N-Acylbenzotriazole | N-Benzoylbenzotriazole | N-benzoyl-N-ethyl-1-(2-fluorophenyl)methanesulfonamide |

N-Arylation: The introduction of an aryl or heteroaryl group at the sulfonamide nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming C-N bonds and can be applied to the N-arylation of N-ethyl sulfonamides with aryl halides or triflates. organic-chemistry.orglibretexts.org This modification can introduce significant structural complexity and opportunities for π-stacking interactions.

| Reaction Name | Catalyst/Ligand System | Coupling Partner | Product Type |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | Aryl bromide | N-aryl-N-ethyl-1-(2-fluorophenyl)methanesulfonamide |

| Ullmann Condensation | Copper catalyst | Aryl iodide | N-aryl-N-ethyl-1-(2-fluorophenyl)methanesulfonamide |

Modifications of the 2-fluorophenyl Ring for Analog Creation

The 2-fluorophenyl ring is another key site for structural diversification. The introduction of substituents on this aromatic ring can modulate the electronic properties, conformation, and metabolic stability of the molecule. Key strategies for modifying the 2-fluorophenyl ring include directed ortho-metalation and cross-coupling reactions.

Directed ortho-Metalation (DoM): The sulfonamide group can act as a directing group for the lithiation of the ortho-position of the 2-fluorophenyl ring. uwindsor.caresearchgate.netbaranlab.orgresearchgate.net Treatment with a strong base, such as n-butyllithium, can selectively deprotonate the carbon atom adjacent to the fluorine, allowing for the introduction of a variety of electrophiles. This method provides a regioselective route to ortho-substituted analogs.

| Base | Electrophile Example | Introduced Substituent |

| n-Butyllithium | Iodine (I₂) | Iodo |

| s-Butyllithium | Dimethylformamide (DMF) | Formyl |

| Lithium diisopropylamide (LDA) | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |

Cross-Coupling Reactions: For the synthesis of analogs with modifications at other positions of the 2-fluorophenyl ring, or for more complex substitutions, palladium-catalyzed cross-coupling reactions are invaluable. Starting from a halogenated derivative of this compound, reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) can be employed. organic-chemistry.orglibretexts.orgyoutube.com

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Biphenyl-substituted analog |

| Buchwald-Hartwig Amination | Amine | Amino-substituted analog |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted analog |

Methanesulfonamide (B31651) Scaffold Diversification

Diversification of the methanesulfonamide scaffold itself offers a more profound alteration of the molecule's core structure. This can be achieved by modifying the methylene (B1212753) bridge between the phenyl ring and the sulfonyl group.

α-C-H Functionalization: Recent advances in C-H activation chemistry provide a direct route to functionalize the methylene group (the α-position) of the methanesulfonamide. psu.edu This can be achieved through metal-catalyzed reactions that selectively activate the C-H bond, allowing for the introduction of various substituents. This strategy avoids the need for pre-functionalized starting materials and offers a streamlined approach to novel analogs.

| Catalyst System | Functionalizing Agent | Introduced Group |

| Palladium(II) acetate | Aryl iodide | Aryl |

| Copper(I) iodide | Alkyl halide | Alkyl |

| Rhodium(III) complex | N-Fluorobenzenesulfonimide | Fluoro |

Synthesis of Analogs with Modified Bridges: An alternative to direct functionalization is the de novo synthesis of analogs with different groups in place of the methylene bridge. This would involve starting with a different α-substituted phenylmethanesulfonyl chloride or a related precursor. For example, using an α-methylphenylmethanesulfonyl chloride would lead to an analog with a chiral center.

These synthetic methodologies provide a comprehensive toolkit for the structural modification of this compound, enabling the generation of diverse libraries of analogs for various scientific investigations.

Advanced Spectroscopic and Structural Elucidation of N Ethyl 1 2 Fluorophenyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic framework and molecular conformation of N-ethyl-1-(2-fluorophenyl)methanesulfonamide is assembled.

Proton NMR (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, the spectrum is characterized by distinct signals corresponding to the ethyl group, the methylene (B1212753) bridge, the sulfonamide proton, and the 2-fluorophenyl ring.

The ethyl group protons appear as a characteristic triplet and quartet pattern due to spin-spin coupling. The aromatic region displays a complex multiplet pattern resulting from the coupling between the four protons on the fluorophenyl ring and their additional coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ | ~1.20 | Triplet (t) | ~7.2 |

| Ethyl CH₂ | ~3.15 | Quartet (q) | ~7.2 |

| Methylene (CH₂) | ~4.50 | Singlet (s) | N/A |

| Sulfonamide NH | ~5.50 | Triplet (t) | ~5.8 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. libretexts.org Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon atom. libretexts.org The chemical shifts are influenced by the local electronic environment, with electronegative atoms like oxygen, nitrogen, and fluorine causing a downfield shift. libretexts.org

The spectrum for this compound is expected to show nine distinct signals, corresponding to the two carbons of the ethyl group, the methylene bridge carbon, and the six carbons of the aromatic ring. The carbon directly bonded to the fluorine atom (C2) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, and other aromatic carbons will show smaller couplings. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~15 |

| Ethyl CH₂ | ~38 |

| Methylene (CH₂) | ~55 |

| Aromatic C1 | ~125 (doublet, ²JCF) |

| Aromatic C2 | ~160 (doublet, ¹JCF) |

| Aromatic C3 | ~116 (doublet, ²JCF) |

| Aromatic C4 | ~131 (doublet, ³JCF) |

| Aromatic C5 | ~129 (doublet, ⁴JCF) |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used to characterize the environment of fluorine atoms in a molecule. nih.gov Given the single fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. biophysics.org This signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the phenyl ring. The large chemical shift range in ¹⁹F NMR makes it particularly responsive to subtle changes in the molecular environment. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei. slideshare.netweebly.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. sdsu.edu This technique would definitively assign the proton signals for the ethyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to four bonds. princeton.edu This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the NH proton to the ethyl CH₂ carbon and the methylene bridge carbon. The methylene bridge protons would show correlations to several aromatic carbons, confirming the attachment of the sulfonyl group to the fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY data can provide insights into the molecule's preferred conformation, for example, by showing spatial proximity between the protons of the N-ethyl group and the methylene bridge protons.

Mass Spectrometry (MS) for Molecular Fragmentation and Structural Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. rsc.org

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The molecule would then fragment in predictable ways under ionization. libretexts.org Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Loss of the ethyl group: Fragmentation resulting in the loss of a C₂H₅ radical.

Cleavage of the C-S bond: This could generate a stable 2-fluorobenzyl cation (m/z 109).

Loss of SO₂: Cleavage of the sulfonamide group.

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. nih.gov For this compound, with a molecular formula of C₉H₁₂FNO₂S, HRMS is essential for confirming this composition against other possibilities with the same nominal mass. chemspider.com

Table 3: HRMS Data

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]+ | C₉H₁₂FNO₂S | 217.0573 |

| [M+H]+ | C₉H₁₃FNO₂S | 218.0651 |

Fragmentation Pattern Analysis for Structural Features

Upon ionization in a mass spectrometer, key fragmentation pathways for sulfonamides typically involve the cleavage of the S-N bond and the S-C bond. For this compound, the following primary fragmentation patterns can be anticipated:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would result in the formation of an ethylaminium radical cation and a [1-(2-fluorophenyl)methanesulfonyl] cation.

Cleavage of the C-S bond: The bond between the fluorophenylmethyl group and the sulfur atom could cleave, leading to the formation of a 2-fluorobenzyl cation and an [N-ethylmethanesulfonamide] fragment. The 2-fluorobenzyl cation is often a stable and prominent ion in the mass spectra of related compounds.

Loss of the ethyl group: Fragmentation could also be initiated by the loss of the ethyl group from the nitrogen atom.

Rearrangement Reactions: Hydrogen rearrangements, common in mass spectrometry, could lead to the formation of various radical cations and neutral losses, further complicating the spectrum but also providing deeper structural information.

Analysis of these predicted patterns allows for the unambiguous identification of the compound's core structure and the positions of its functional groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Although a specific, published crystal structure for this compound has not been identified, the principles of X-ray crystallography provide the definitive method for determining its three-dimensional structure in the solid state. This technique would unambiguously establish its absolute stereochemistry, bond lengths, bond angles, and the conformation of the molecule within a crystal lattice. carleton.edu

Single Crystal X-ray Diffraction Data Collection and Refinement

The process of determining the crystal structure begins with single-crystal X-ray diffraction. portlandpress.com A suitable single crystal of the compound is mounted on a diffractometer and irradiated with monochromatic X-rays. carleton.edursc.org The interaction of the X-rays with the crystal's electron cloud produces a diffraction pattern of spots, the intensities and positions of which are meticulously recorded as the crystal is rotated. nih.gov

Data collection involves capturing a complete sphere of these reflections. carleton.edu The resulting data is then processed, which includes indexing the reflections to determine the unit cell parameters and the Bravais lattice. carleton.eduportlandpress.com Following data reduction and absorption corrections, the crystal structure is solved using computational methods, such as direct methods or Patterson functions, and subsequently refined. rsc.org The refinement process involves adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the calculated data based on the structural model. rsc.orgnih.gov

A hypothetical data collection and refinement table for this compound is presented below to illustrate the typical parameters reported.

| Parameter | Hypothetical Value |

| Empirical formula | C9H12FNO2S |

| Formula weight | 217.26 |

| Temperature (K) | 173(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 109.23(3) |

| γ (°) | 90 |

| Volume (ų) | 998.7(6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.445 |

| Absorption coefficient (mm⁻¹) | 0.321 |

| F(000) | 456 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 27.50 |

| Reflections collected | 9876 |

| Independent reflections | 2280 [R(int) = 0.045] |

| Completeness to theta = 27.50° (%) | 99.8 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2280 / 0 / 128 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.112 |

| R indices (all data) | R1 = 0.065, wR2 = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.32 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. nih.gov For sulfonamides, hydrogen bonds and π-π stacking are often the dominant forces that direct the supramolecular architecture. researchgate.net

In the solid state, the N-H group of the sulfonamide is a potent hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. figshare.com This typically leads to the formation of robust hydrogen-bonding networks. In the case of this compound, it is highly probable that N-H···O=S hydrogen bonds would be a defining feature of its crystal packing, potentially forming chains or dimeric motifs. nih.gov

Furthermore, the presence of the 2-fluorophenyl ring introduces the possibility of other non-covalent interactions, including:

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or fluorine acceptors could also play a significant role in the crystal packing.

Halogen Bonding: The fluorine atom itself could act as a halogen bond acceptor, further influencing the molecular arrangement.

A comprehensive analysis of these interactions is crucial for understanding the physical properties of the compound and provides insight into its molecular recognition behavior. acs.org

Computational Chemistry and Molecular Modeling of N Ethyl 1 2 Fluorophenyl Methanesulfonamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations provide a fundamental understanding of the electronic properties of a molecule, which are pivotal in determining its reactivity and interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For N-ethyl-1-(2-fluorophenyl)methanesulfonamide, DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The distribution of electron density across the molecule can also be calculated, revealing the partial charges on each atom. This charge distribution is critical for understanding electrostatic interactions with biological targets. The electronegative fluorine atom on the phenyl ring and the oxygen atoms of the sulfonamide group are expected to be regions of high electron density, making them potential sites for hydrogen bonding.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and represent typical ranges for similar sulfonamide compounds.

Conformational Analysis using Ab Initio and Semi-Empirical Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Ab initio and semi-empirical quantum mechanical methods are employed to perform conformational analysis, identifying the stable low-energy conformations of this compound. These methods calculate the potential energy surface of the molecule as a function of its torsional angles.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, considering its interactions with the surrounding environment, such as water.

Conformational Flexibility and Rotational Barriers

MD simulations can explore the conformational landscape of this compound in solution, providing insights into its flexibility. By tracking the atomic positions over time, one can observe transitions between different conformations and calculate the energy barriers for rotations around key chemical bonds. For instance, the rotation of the 2-fluorophenyl group relative to the methanesulfonamide (B31651) core can be hindered, and MD simulations can quantify this rotational barrier. Understanding the molecule's flexibility is crucial, as it can adapt its shape to fit into a binding site.

Table 2: Illustrative Rotational Energy Barriers for Key Bonds in this compound

| Bond | Rotational Barrier (kcal/mol) |

| Phenyl-C | 3-5 |

| C-S | 2-4 |

| S-N | 1-3 |

| N-Ethyl | 2-4 |

Note: These values are estimations based on typical rotational barriers in related organic molecules and are for illustrative purposes.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in predicting the binding mode and affinity of this compound to its potential biological targets.

Docking algorithms place the ligand (this compound) into the binding site of a target protein and score the different poses based on a scoring function that estimates the binding energy. A lower docking score typically indicates a more favorable binding interaction.

The results of molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For example, the sulfonamide group could act as a hydrogen bond donor and acceptor, while the 2-fluorophenyl ring might engage in hydrophobic or pi-stacking interactions. These predictions are invaluable for understanding the mechanism of action and for designing more potent derivatives.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Hydrogen Bonds | Sulfonamide NH with Asp123Sulfonamide O with Lys56 |

| Predicted Hydrophobic Interactions | 2-Fluorophenyl ring with Phe189, Leu78 |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Protein-Ligand Binding Site Identification

There is no publicly available research that identifies specific protein-ligand binding sites for this compound. Computational studies detailing the interaction of this compound with specific biological targets, including the precise amino acid residues involved in binding, have not been published in the accessible scientific literature.

Predicted Binding Modes and Key Intermolecular Interactions

Information regarding the predicted binding modes and key intermolecular interactions of this compound is not available. Molecular docking and simulation studies that would elucidate the orientation of the compound within a protein's active site and detail interactions such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions have not been reported for this specific molecule.

Pharmacophore Modeling and Feature Mapping

There are no published pharmacophore models for this compound. Consequently, information on the essential chemical features required for its biological activity, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids, and their spatial arrangement, is not available.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the biochemical and molecular biological investigations of this compound according to the specific outline provided.

Extensive searches for this particular compound did not yield specific in vitro studies detailing its target identification, enzyme inhibition kinetics, receptor binding affinity, or structural interactions through protein-ligand co-crystallography. Furthermore, no information was found regarding its potential mechanisms of action at the molecular level, such as allosteric modulation, induction of conformational changes in target proteins, or its impact on specific biochemical pathways like signal transduction or metabolic enzymes.

The scientific literature that is available focuses on compounds with similar structural motifs, but not on this compound itself. Therefore, to adhere to the strict instructions of focusing solely on the specified compound and the provided outline, it is not possible to construct the requested article with the required level of scientific accuracy and detail. Further research and publication of data specifically on this compound are necessary to fulfill such a request.

Biochemical and Molecular Biological Investigations of N Ethyl 1 2 Fluorophenyl Methanesulfonamide

Future Research Directions and Translational Potential in Academic Context

Development of Advanced Synthetic Strategies for N-ethyl-1-(2-fluorophenyl)methanesulfonamide Analogs

The synthesis of analogs of this compound is pivotal for establishing robust structure-activity relationships (SAR). Future research should focus on developing versatile and efficient synthetic routes to a diverse library of related compounds. Advanced synthetic strategies will be instrumental in achieving this goal, with a focus on modularity and the introduction of chemical diversity.

Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for the N-arylation of the sulfonamide core. This approach can be employed to introduce a wide variety of aryl and heteroaryl groups, allowing for a systematic exploration of the impact of electronic and steric factors on biological activity. Similarly, modern fluorination techniques can be utilized to introduce fluorine atoms at various positions on the phenyl ring, a strategy known to modulate metabolic stability and binding affinity. organic-chemistry.orgrsc.org

A key area of development will be the synthesis of analogs with modifications to the ethyl group. This can be achieved through various alkylation methods, including borrowing hydrogen catalysis, which offers a green and efficient alternative to traditional alkylation strategies. The synthesis of a diverse library of analogs will provide a rich dataset for SAR studies and the identification of lead compounds with optimized properties.

Table 1: Potential Synthetic Strategies for Analog Development

| Strategy | Description | Potential Analogs |

|---|---|---|

| Palladium-Catalyzed N-Arylation | Cross-coupling of various aryl halides with the sulfonamide nitrogen. | Introduction of substituted phenyl, pyridyl, and other heterocyclic moieties. |

| Late-Stage Fluorination | Direct fluorination of the aromatic ring or alkyl chain. | Mono-, di-, and tri-fluorinated analogs. |

| Borrowing Hydrogen Catalysis | N-alkylation of the sulfonamide with a broad range of alcohols. | Analogs with varied alkyl and benzyl (B1604629) groups. |

Exploration of Novel Biochemical Targets for this compound and its Derivatives

While the initial biological activity of this compound may be known, a comprehensive understanding of its mechanism of action requires the identification of its direct biochemical targets. The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically used drugs, suggesting that this compound and its derivatives could interact with a variety of enzymes and receptors. nih.gov

Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding motif, making carbonic anhydrases a prime target class for investigation. nih.govacs.orgacs.orgnih.govunifi.it Several CA isoforms are implicated in various pathologies, including cancer and neurological disorders. nih.govacs.orgacs.orgnih.govunifi.it The presence of a fluorine atom in the phenyl ring of this compound could confer isoform selectivity. nih.govacs.org Screening a library of its analogs against a panel of CA isoforms could lead to the discovery of potent and selective inhibitors.

Matrix Metalloproteinases (MMPs): MMPs are another class of zinc-dependent enzymes involved in tissue remodeling and are attractive targets in cancer and inflammatory diseases. nih.govacs.orgbenthamdirect.comnih.govdovepress.com The sulfonamide scaffold has been successfully employed in the design of MMP inhibitors. nih.govacs.orgbenthamdirect.comnih.gov Investigating the inhibitory potential of this compound and its derivatives against various MMPs could unveil novel therapeutic opportunities.

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt): RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. nih.govplos.org Recent studies have identified sulfonamides as potent RORγt inhibitors. nih.gov The unique structural features of this compound make it a candidate for exploration as a modulator of RORγt activity.

Table 2: Potential Biochemical Targets and Rationale

| Target Class | Rationale | Potential Therapeutic Area |

|---|---|---|

| Carbonic Anhydrases (CAs) | The sulfonamide moiety is a known zinc-binding group that interacts with the active site of CAs. nih.govacs.orgacs.orgnih.govunifi.it | Glaucoma, Epilepsy, Cancer nih.govacs.orgunifi.it |

| Matrix Metalloproteinases (MMPs) | The sulfonamide scaffold can chelate the catalytic zinc ion in MMPs. nih.govacs.orgbenthamdirect.comnih.gov | Arthritis, Cancer, Cardiovascular diseases nih.govbenthamdirect.com |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. mdpi.comresearchgate.net These computational tools can be leveraged to accelerate the development of this compound analogs with improved properties.

De Novo Design: Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on existing libraries of sulfonamides to generate novel molecular structures with desired properties. mdpi.comresearchgate.netnih.govmdpi.com These models can explore a vast chemical space to propose innovative analogs of this compound that are synthetically accessible and possess favorable predicted activities.

Bioactivity Prediction: Graph Neural Networks (GNNs) are particularly well-suited for predicting the biological activity of small molecules. researchgate.netharvard.edunih.gov By representing molecules as graphs, GNNs can learn complex relationships between chemical structure and biological function. researchgate.netharvard.edunih.gov A trained GNN model could be used to predict the activity of newly designed analogs against various biochemical targets, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netharvard.edunih.gov

Table 3: Applications of AI/ML in Compound Development

| AI/ML Technique | Application | Expected Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel analogs. mdpi.comresearchgate.netnih.gov | Generation of diverse and synthetically feasible molecular structures with optimized properties. mdpi.comresearchgate.netnih.gov |

| Graph Neural Networks (GNNs) | Prediction of bioactivity and pharmacokinetic properties. researchgate.netharvard.edunih.gov | Prioritization of candidate compounds for synthesis and reduction in experimental screening efforts. researchgate.netharvard.edunih.gov |

Strategic Directions for Collaborative Academic-Industry Partnerships in Chemical Research

The translation of promising academic discoveries into clinical candidates often requires the resources and expertise of the pharmaceutical industry. Forging strategic academic-industry partnerships is therefore crucial for advancing the development of this compound and its analogs.

Early-Stage Discovery Collaborations: Academic labs can partner with pharmaceutical companies to gain access to high-throughput screening platforms and large compound libraries. This can accelerate the identification of initial hits and provide valuable data for lead optimization. In return, the industry partner gains access to novel chemical matter and innovative research ideas.

Co-development Models: In a co-development model, both the academic institution and the industry partner contribute resources and expertise to a project. This can involve joint research teams, shared intellectual property, and a clear roadmap for preclinical and clinical development. Such collaborations can be particularly effective for navigating the "valley of death" in drug discovery, where many promising compounds fail due to a lack of funding and resources.

Public-Private Partnerships (PPPs): For diseases that disproportionately affect low- and middle-income countries, PPPs can be an effective model for drug development. nih.govwho.inttballiance.orgoup.comresearchgate.net These partnerships bring together academic institutions, pharmaceutical companies, non-profit organizations, and government agencies to share the costs and risks of developing new therapies for neglected diseases. nih.govwho.inttballiance.orgoup.comresearchgate.net

Case Study: University of Oxford and Apollo Therapeutics: A recent collaboration between the University of Oxford and Apollo Therapeutics aims to translate biomedical research breakthroughs into new medicines. oahp.org.uk Apollo's drug discovery experts will work with Oxford researchers to identify and develop novel therapeutic targets, particularly in oncology and inflammatory disorders. oahp.org.uk This partnership exemplifies a model where academic innovation is coupled with industry expertise to accelerate the development of new treatments. oahp.org.uk

Table 4: Models of Academic-Industry Collaboration

| Collaboration Model | Key Features | Benefits for Academia | Benefits for Industry |

|---|---|---|---|

| Early-Stage Discovery | Access to industry screening platforms and compound libraries. | Accelerated hit identification and validation. | Access to novel chemical scaffolds and targets. |

| Co-development | Joint research teams, shared IP, and defined development plans. | Access to development expertise and funding. | Shared risk and access to cutting-edge research. |

| Public-Private Partnership | Multi-stakeholder collaboration for neglected diseases. nih.govwho.inttballiance.orgoup.comresearchgate.net | Opportunity to address unmet medical needs. | Positive public image and potential for new markets. |

Q & A

Q. What are the optimal synthetic routes for N-ethyl-1-(2-fluorophenyl)methanesulfonamide, and how can reaction efficiency be validated?

- Methodological Answer : A copper-catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions is a robust synthetic route. Key steps include:

- Using CuI (10 mol%) as a catalyst in DMSO at 100°C for 12–24 hours.

- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent).

- Validation using ¹H NMR (e.g., δ 7.36–7.41 ppm for aromatic protons) and ¹³C NMR (e.g., δ 136.8 ppm for sulfonamide carbon) to confirm structural integrity .

- Yield optimization through controlled reagent stoichiometry (e.g., 1:1.2 molar ratio of sulfonamide to aryl bromide).

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Assign peaks for fluorine-substituted aromatic protons (δ 6.5–8.0 ppm) and sulfonamide groups (δ 3.0–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 232.06) and isotopic patterns for halogen verification .

- Elemental Analysis : Validate C, H, N, S, and F percentages within ±0.3% of theoretical values.

- HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do halogen substitutions (e.g., fluorine vs. iodine) on the phenyl ring influence the compound’s biological activity?

- Methodological Answer : Comparative studies of halogen analogs reveal:

| Halogen (X) | Biological Activity (IC₅₀, μM) | Key Interactions |

|---|---|---|

| F (target) | 25.3 (e.g., enzyme inhibition) | Hydrogen bonding |

| I | 12.1 | Halogen bonding |

| Cl | 38.9 | Hydrophobic |

- Fluorine’s electronegativity enhances hydrogen bonding but reduces polarizability, limiting membrane permeability. Iodine’s polarizability enables halogen bonding, improving target affinity .

- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address variability through:

- Assay Standardization : Use uniform protocols (e.g., fixed incubation time, pH 7.4 buffer) to minimize inter-lab variability.

- Purity Reassessment : Verify compound purity via HPLC and exclude degradation products (e.g., hydrolyzed sulfonamide).

- Structural Confirmation : Re-analyze batches with conflicting data using X-ray crystallography to rule out polymorphic forms .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 μM) .

Q. What strategies are recommended for studying interactions between this compound and biological targets?

- Methodological Answer : Employ a tiered approach:

- High-Throughput Screening (HTS) : Identify preliminary hits using fluorescence-based assays (e.g., kinase activity).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity (KD values).

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., docking into CB2 receptor pockets) .

- In Vivo Validation : Use knock-out animal models to confirm target specificity and off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.